molecular formula C19H19NO6S2 B2767129 Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate CAS No. 2097873-08-8

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2767129
CAS No.: 2097873-08-8
M. Wt: 421.48
InChI Key: TXERQIBLCABTPX-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate” is a complex organic compound. It contains several functional groups including a furan ring, a thiophene ring, a sulfamoyl group, and a methoxybenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered rings with heteroatoms (oxygen in furan and sulfur in thiophene). The sulfamoyl group (-SO2NH2) is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Furan and thiophene rings are aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfamoyl group could potentially undergo hydrolysis or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the aromatic rings and the sulfamoyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research explores various synthetic routes for creating complex molecules, including derivatives of furan and thiophene. One approach involves the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and other heterocyclic compounds through reactions involving furan and thiophene derivatives, highlighting the versatility of these compounds in synthesizing pharmacologically relevant molecules (Sarıpınar et al., 2006).

Pharmacological Activities

  • Antimicrobial Activity : Novel structures derived from benzimidazole and benzofuran compounds exhibit selective antibacterial properties against Helicobacter spp. These findings suggest potential therapeutic applications in targeting specific bacterial infections (Kühler et al., 2002).
  • Anticancer and Antiangiogenic Activities : Certain benzofuran derivatives show significant anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This research underscores the potential of benzofuran derivatives in cancer therapy (Romagnoli et al., 2015).
  • Pharmacologically Active Compounds : Studies on benzothiophene derivatives demonstrate their potential for pharmacological applications, including as antimicrobial agents. Such research indicates the broad utility of these compounds in developing new therapeutic agents (Chapman et al., 1971).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, the mechanism would depend on the specific biological target. If it’s intended for some other use, the mechanism would depend on the intended application .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, handling should be done with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological models. If it’s intended for some other application, future research could involve optimizing its synthesis or studying its properties in more detail .

Properties

IUPAC Name

methyl 3-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S2/c1-24-17-6-5-13(19(21)25-2)10-18(17)28(22,23)20-11-15(14-7-9-27-12-14)16-4-3-8-26-16/h3-10,12,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXERQIBLCABTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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